molecular formula C14H17ClN2O2 B7646798 N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide

N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide

Cat. No. B7646798
M. Wt: 280.75 g/mol
InChI Key: DTIWVNUTPMQVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Mechanism of Action

N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide selectively binds to and blocks the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR1 plays a key role in regulating synaptic transmission and plasticity, as well as neuronal excitability and survival. By blocking the activity of mGluR1, this compound can modulate these processes and affect various physiological and pathological functions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in different experimental models. For example, this compound can reduce the release of glutamate, a key neurotransmitter in the brain, and inhibit the activation of downstream signaling pathways. This compound can also modulate the activity of ion channels and affect neuronal excitability and synaptic plasticity. In addition, this compound can have anti-inflammatory and neuroprotective effects in certain conditions.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide is a highly selective and potent antagonist of mGluR1, which makes it a valuable tool for investigating the role of this receptor in various experimental models. This compound is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo studies. However, this compound has some limitations, such as its poor solubility in water and its potential off-target effects on other receptors or ion channels.

Future Directions

There are several future directions for research on N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide and mGluR1. One direction is to investigate the potential therapeutic benefits of targeting mGluR1 in various neurological and psychiatric disorders, such as pain, addiction, depression, and schizophrenia. Another direction is to explore the role of mGluR1 in different brain regions and cell types, and to identify the downstream signaling pathways and molecular mechanisms involved. Furthermore, it will be important to develop more selective and potent mGluR1 antagonists, as well as to optimize the pharmacokinetic properties of these compounds for clinical use.

Synthesis Methods

The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound as a white solid. This synthesis method has been described in several publications and has been proven to be reliable and efficient.

Scientific Research Applications

N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR1 in pain perception, learning and memory, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been used to investigate the potential therapeutic benefits of targeting mGluR1 in these conditions.

properties

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-11-3-4-13(17-5-7-19-8-6-17)12(9-11)16-14(18)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIWVNUTPMQVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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